N-(2-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide
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Overview
Description
N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of amides. This compound features a furan ring, a pyridine ring, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves the reaction of 2-fluorobenzylamine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group on the pyridine ring can produce an amine derivative .
Scientific Research Applications
N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the fluorophenyl group.
N-(Pyridin-2-ylmethyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
N-(Pyridin-2-ylmethyl)benzamide: Features a benzene ring instead of a furan ring.
Uniqueness
N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan ring, pyridine ring, and fluorophenyl group provides a distinct set of properties that can be advantageous in various research and industrial applications .
Properties
Molecular Formula |
C17H13FN2O2 |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C17H13FN2O2/c18-14-7-2-1-6-13(14)12-20(16-9-3-4-10-19-16)17(21)15-8-5-11-22-15/h1-11H,12H2 |
InChI Key |
AANIWQWDBYCHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3)F |
Origin of Product |
United States |
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